molecular formula C28H22BrNO3 B3004534 2-(4-Bromophenyl)-1-(4-oxachroman-6-YL)-6-phenyl-5,6,7-trihydroindol-4-one CAS No. 1023798-69-7

2-(4-Bromophenyl)-1-(4-oxachroman-6-YL)-6-phenyl-5,6,7-trihydroindol-4-one

Cat. No. B3004534
CAS RN: 1023798-69-7
M. Wt: 500.392
InChI Key: KYCCNYQGZYYNHW-UHFFFAOYSA-N
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Description

The compound "2-(4-Bromophenyl)-1-(4-oxachroman-6-yl)-6-phenyl-5,6,7-trihydroindol-4-one" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. Although the specific compound is not directly studied in the provided papers, related compounds with bromophenyl groups and heterocyclic structures have been synthesized and characterized, which can provide insights into the potential behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related bromophenyl-containing compounds involves various organic reactions, including cyclization and condensation processes. For instance, the synthesis of a hexahydroquinoline derivative with a bromophenyl group was achieved through the reaction of a bromophenyl ketone with a dimethyl cyclohexanedione in DMF . Similarly, the synthesis of a dihydropyrimidinone derivative involved refluxing a bromonaphthalenol with acetic acid and subsequent condensation with methoxy benzaldehyde . These methods suggest that the synthesis of the target compound might also involve multi-step reactions, including the formation of heterocyclic rings and the introduction of bromophenyl groups.

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structures of several related compounds. For example, the crystal structure of a hexahydroquinoline derivative revealed a half-chair conformation of a six-membered ring and specific dihedral angles between phenyl rings . Another study reported the distorted boat conformation of a pyridine ring in a related quinoline dione . These findings indicate that the target compound may also exhibit a complex three-dimensional structure with specific ring conformations and inter-ring angles.

Chemical Reactions Analysis

The related compounds exhibit various intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for their stability and reactivity . For instance, hydrogen bonds of the type N-H...O and C-H...O, as well as C-Br...π interactions, have been observed . These interactions are likely to influence the chemical reactivity of the target compound, affecting its behavior in chemical reactions and its potential to form supramolecular assemblies.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as IR, NMR, and elemental analysis . The presence of bromophenyl groups and heterocyclic structures contributes to the unique spectroscopic signatures and reactivity profiles of these compounds. For example, non-classical hydrogen bonds and π-π interactions have been identified, which can affect the solubility, melting point, and other physical properties . The target compound is expected to have similar properties, influenced by its molecular structure and intermolecular interactions.

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis :

    • The synthesis and characterization of related bromophenyl compounds have been explored, shedding light on their chemical properties and potential applications. For instance, the preparation of 5-(4-Bromophenyl)-3-Iodo-2-(4-Methylphenyl)Furan was studied, highlighting electrophilic cyclization processes (A. Sniady, M. Morreale, R. Dembinski, 2007).
    • Similarly, the structural analysis of compounds like 2,3-Dibromo-3-(2-bromophenyl)-1-(3-phenylsydnon-4-yl)propan-1-one provided insights into molecular arrangements and potential interactions (H. Fun, M. Hemamalini, Nithinchandra, B. Kalluraya, 2010).
  • Crystal Structure and Molecular Interactions :

    • The crystal structure of related compounds, such as 2-(4-Bromophenyl)-5,6-methylenedioxy-3-phenylsulfinyl-1-benzofuran, has been examined. This study provided insights into molecular configurations and intermolecular interactions, essential for understanding the compound's chemical behavior (H. Choi, P. Seo, B. Son, U. Lee, 2009).
  • Molecular Synthesis and Ligand Potential :

    • Research into di- and triindolylmethanes has revealed molecular structures and spectroscopic characterizations of compounds with potential as bidentate and tridentate ligands. These findings are crucial for understanding how such compounds can interact with other molecules, which is vital for various applications in chemical synthesis (M. R. Mason, T. S. Barnard, Mawuto F. Segla, Baohan Xie, K. Kirschbaum, 2003).
  • Biomedical Applications :

    • Some studies have explored the synthesis and biological evaluation of related bromophenyl compounds. For example, the synthesis of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One and its antimicrobial properties have been examined, indicating potential biomedical applications (V. M. Sherekar, K. P. Kakade, N. S. Padole, 2021).

properties

IUPAC Name

2-(4-bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22BrNO3/c29-21-8-6-19(7-9-21)24-17-23-25(14-20(15-26(23)31)18-4-2-1-3-5-18)30(24)22-10-11-27-28(16-22)33-13-12-32-27/h1-11,16-17,20H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCCNYQGZYYNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C4=C(C=C3C5=CC=C(C=C5)Br)C(=O)CC(C4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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